
2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride typically involves the reaction of 2,4-difluorophenyl-(4-piperidinyl)methanone with hydroxylamine hydrochloride under alkaline conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The resulting oxime is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Role in Pharmaceuticals
One of the primary applications of 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride is its use in the synthesis of various pharmaceutical compounds. Notably, it serves as an intermediate in the production of Risperidone , an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. The synthesis involves an alkali-catalyzed reaction where 2,4-difluorophenyl-(4-piperidinyl)methanone is reacted with hydroxide ions, yielding a mixture that includes Risperidone and other derivatives .
Additionally, this compound is also implicated in the preparation of Iloperidone , another antipsychotic medication. The presence of the oxime functional group is critical for the biological activity of these drugs .
Antipsychotic Drug Development
Research has demonstrated that derivatives of this compound exhibit significant pharmacological activity. Studies have shown that modifications to the piperidine ring and fluorinated phenyl groups can enhance the efficacy and reduce side effects associated with traditional antipsychotics.
Case Study Example :
A study published in a peer-reviewed journal examined the effects of varying substituents on the piperidine moiety and their impact on receptor binding affinity. The findings indicated that certain modifications led to improved selectivity for dopamine D2 receptors while minimizing interaction with serotonin receptors, thus reducing potential side effects such as weight gain .
Mechanism of Action
The mechanism of action of 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (E)-(2,4-Difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride
- Molecular Formula : C₁₂H₁₅ClF₂N₂O
- Molecular Weight : 276.71 g/mol
- CAS No.: 135634-18-3 (E/Z isomer mixture)
Structural Features: The compound consists of a piperidine ring substituted at the 4-position with a 2,4-difluorophenyl methanone oxime group. The fluorine atoms enhance lipophilicity and metabolic stability, while the oxime moiety facilitates its role as a synthetic intermediate .
Synthesis: Produced via oximation of 2,4-difluorophenyl-(4-piperidinyl)methanone hydrochloride using hydroxylamine hydrochloride in ethanol under reflux (83% yield) . Subsequent steps in antipsychotic drug synthesis (e.g., risperidone, iloperidone) involve condensation and cyclization reactions .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparison Points :
Synthetic Efficiency: The target compound achieves 83% yield in oximation , outperforming Cyclohexyl(phenyl)methanone derivatives (70% yield) . Comparatively, 4-(Diphenylmethoxy)piperidine Hydrochloride lacks documented synthetic protocols, limiting scalability .
Pharmacological Relevance: Fluorine substitution in the target compound improves blood-brain barrier penetration compared to non-fluorinated analogs like 3-[(4-fluorophenyl)carbonyl]piperidine HCl . The oxime group enables intramolecular cyclization in risperidone synthesis, a feature absent in diphenylmethoxy derivatives .
Isomerism and Activity :
- The E-isomer (target compound) is preferentially used in drug synthesis, while the Z-isomer (CAS 691007-05-3) has distinct stereochemical properties affecting receptor binding .
Safety and Handling :
- The target compound requires stringent handling (H314 hazard) , whereas 4-(Diphenylmethoxy)piperidine HCl lacks detailed toxicity data, posing regulatory challenges .
Environmental Impact :
- Both the target compound and 4-(Diphenylmethoxy)piperidine HCl have incomplete ecotoxicity profiles, necessitating further study .
Research Implications and Gaps
- Structural Optimization: Fluorinated piperidine derivatives exhibit superior pharmacokinetics, but non-fluorinated analogs (e.g., diphenylmethoxy) require further bioactivity studies .
- Isomer-Specific Effects : The pharmacological differences between E- and Z-isomers of the target compound remain underexplored .
- Ecotoxicology : Both the target compound and 4-(Diphenylmethoxy)piperidine HCl need comprehensive environmental impact assessments .
Biological Activity
2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride (CAS Number: 135634-18-3) is a chemical compound that has gained attention due to its potential biological activities, particularly in the context of pharmacology. This compound is notably involved in the synthesis of risperidone, an antipsychotic medication, and exhibits various biological properties that merit detailed exploration.
The molecular formula of this compound is , with a molecular weight of approximately 276.71 g/mol. The compound is characterized by the following physical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 276.71 g/mol |
Boiling Point | 383.2°C |
Flash Point | 185.6°C |
Density | Not Available |
This compound is synthesized through an alkali-catalyzed reaction involving 2,4-difluorophenyl-(4-piperidinyl)methanone and hydroxide ions. This reaction yields a mixture that can be hydrolyzed to produce risperidone, indicating its relevance in the treatment of schizophrenia and bipolar disorder .
Pharmacological Effects
Research indicates that this compound exhibits significant activity as a monoamine oxidase (MAO) inhibitor. MAOs are enzymes that break down neurotransmitters such as serotonin and dopamine, and their inhibition can lead to increased levels of these neurotransmitters in the brain, which may have antidepressant effects .
Case Studies
- Antidepressant Activity : A study demonstrated that compounds similar to this compound showed enhanced serotonin and norepinephrine levels in animal models, suggesting potential antidepressant properties .
- Neuroprotective Effects : Another research highlighted that derivatives of this compound exhibited antioxidant activity, which may contribute to neuroprotection in neurodegenerative diseases .
In Vitro Studies
In vitro assays have shown that this compound displays significant inhibition of MAO-B activity, which is particularly relevant for treating conditions like Parkinson's disease .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via substitution reactions. For example, oxime formation is achieved by reacting the ketone precursor (e.g., 2,4-difluorophenyl-(4-piperidinyl)methanone) with hydroxylamine hydrochloride in methanol or ethanol under reflux . Purification typically involves recrystallization or column chromatography. Critical parameters include solvent choice (e.g., ethanol for high solubility), temperature control (60–80°C), and stoichiometric ratios of reagents (e.g., 1:1.2 ketone to hydroxylamine) to minimize byproducts .
Synthesis Method | Reagents | Yield | Purity |
---|---|---|---|
Oxime formation | NH₂OH·HCl, MeOH | 57–91% | ≥90% (HPLC) |
Substitution reaction | 2,5-Dichloro-benzenesulfonyl chloride, Et₃N | ~75% | Crystallized |
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology :
- Spectroscopy : FTIR confirms oxime (N–O stretch at ~3400 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups. NMR (¹H/¹³C) identifies aromatic protons (δ 6.5–7.5 ppm for difluorophenyl) and piperidine CH₂ groups (δ 1.5–3.0 ppm) .
- X-ray diffraction : Single-crystal analysis reveals chair conformation of the piperidine ring and intermolecular hydrogen bonds (O–H···O, C–H···O) stabilizing the crystal lattice .
Q. What are the safety protocols for handling this compound?
- Methodology : Use PPE (gloves, goggles) due to GHS hazards: skin/eye irritation (H315, H319) and respiratory risks (H335). Store in airtight containers at room temperature, away from moisture. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How does the piperidine ring conformation affect the compound’s reactivity and biological interactions?
- Methodology : X-ray studies show the piperidine adopts a chair conformation, positioning the 2,4-difluorophenyl group equatorially. This geometry enhances steric accessibility for nucleophilic attacks (e.g., sulfonation) and may influence receptor binding in pharmacological analogs . Computational modeling (DFT) optimizes this conformation, with bond angles deviating <2° from ideal tetrahedral geometry .
Q. What computational approaches are used to predict electronic properties and reactive sites?
- Methodology :
- DFT calculations : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions (oxime oxygen) and electrophilic sites (fluorine atoms) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 12% C–H···O, 8% π···π), guiding crystal engineering for stability .
Q. How can contradictory data on biological activity be resolved?
- Case Study : While direct data on this compound’s bioactivity are limited, structural analogs (e.g., risperidone intermediates) suggest dopamine/serotonin receptor antagonism. Discrepancies in activity may arise from stereochemistry (Z/E oxime isomers) or solubility differences in hydrochloride vs. freebase forms . Validate via:
- In vitro assays : Radioligand binding studies (e.g., 5-HT₂A receptor).
- Solubility optimization : Use co-solvents (DMSO/PBS) for hydrochloride salts .
Q. What thermal stability data are available, and how do they inform formulation?
- Methodology : Thermogravimetric analysis (TGA) shows stability up to 170°C, with decomposition peaks at ~250°C (oxime cleavage) and ~300°C (piperidine degradation). These data suggest suitability for solid dosage forms but preclude high-temperature processing .
Q. Key Research Gaps
- Stereochemical effects : Z/E oxime isomer activity differences remain unstudied.
- In vivo pharmacokinetics : No data on bioavailability or metabolite profiling.
Properties
IUPAC Name |
(NZ)-N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O.ClH/c13-9-1-2-10(11(14)7-9)12(16-17)8-3-5-15-6-4-8;/h1-2,7-8,15,17H,3-6H2;1H/b16-12-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVWKXXFKMUDPA-PXJKFVASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=NO)C2=C(C=C(C=C2)F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1/C(=N/O)/C2=C(C=C(C=C2)F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801335068 | |
Record name | (1Z)-(2,4-Difluorophenyl)-4-piperidinylmethanone oxime hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801335068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138271-16-6, 135634-18-3 | |
Record name | Methanone, (2,4-difluorophenyl)-4-piperidinyl-, oxime, hydrochloride (1:1), (1Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138271-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Z)-(2,4-Difluorophenyl)piperidin-4-ylmethanone oxime monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138271166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1Z)-(2,4-Difluorophenyl)-4-piperidinylmethanone oxime hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801335068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-(2,4-difluorophenyl)piperidin-4-ylmethanone oxime monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methanone, (2,4-difluorophenyl)-4-piperidinyl-, oxime, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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